PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with the molecular formula C25H33NO4 . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2,7,7-trimethyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline with propyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7,7-Trimethyl-5-oxo-4-(3-pyridinyl)-3,4,5,6,7,8-hexahydroquinolinecarboxylate: Similar structure but with a pyridine ring instead of a phenyl ring.
2,7,7-Trimethyl-5-oxo-4-(2-thienyl)-3,4,5,6,7,8-hexahydroquinolinecarboxylate: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the propyloxy group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H33NO4 |
---|---|
Molecular Weight |
411.5g/mol |
IUPAC Name |
propyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO4/c1-6-12-29-20-11-9-8-10-17(20)22-21(24(28)30-13-7-2)16(3)26-18-14-25(4,5)15-19(27)23(18)22/h8-11,22,26H,6-7,12-15H2,1-5H3 |
InChI Key |
SQQYPOGEWVFIGH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCC)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.